2-Methoxy-6-methylpyridine

Overview

Description

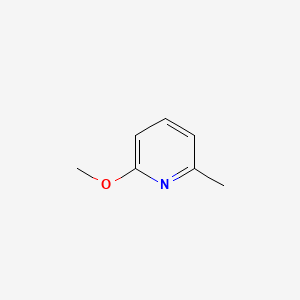

2-Methoxy-6-methylpyridine (C₇H₉NO, molecular weight: 123.16 g/mol) is a pyridine derivative with a methoxy group (-OCH₃) at position 2 and a methyl group (-CH₃) at position 6 on the aromatic ring . Its structure imparts moderate polarity, with a boiling point of 156°C, density of 1.01 g/cm³, and slight water solubility. The compound is primarily used as a pharmaceutical intermediate due to its stability and reactivity in synthetic pathways . Key applications include its role in synthesizing bioactive molecules and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-6-methylpyridine can be synthesized through several methods. One common approach involves the methylation of 2-hydroxypyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The process typically uses a packed column with a catalyst like Raney nickel and a low boiling point alcohol such as 1-propanol .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 2-methoxy-6-methylpiperidine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: 2-Methoxy-6-methylpiperidine.

Substitution: Nitro- and halogen-substituted pyridines.

Scientific Research Applications

Pharmaceutical Development

2-Methoxy-6-methylpyridine serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique chemical properties enhance drug efficacy and specificity. Notably, recent studies have highlighted its potential as a gallstone-dissolving agent, outperforming traditional agents like methyl-tertiary butyl ether (MTBE).

Case Study: Gallstone Dissolution

A study involving 803 patients demonstrated that this compound exhibited superior efficacy in dissolving cholesterol gallstones compared to MTBE. In vitro tests showed dissolution rates of 75%, 95%, and 100% at intervals of 60, 120, and 240 minutes, respectively, significantly higher than MTBE's rates . In vivo models confirmed that it achieved approximately 1.8 times higher solubility than MTBE .

Agricultural Chemicals

The compound is utilized in formulating agrochemicals such as pesticides and herbicides. Its effectiveness contributes to improved crop protection and yield. The ability to enhance the performance of agricultural products makes it a valuable component in the agrochemical industry.

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound is employed to produce unique aromatic profiles in various consumer products. Its distinctive scent properties make it an attractive ingredient for flavoring agents.

Research in Organic Chemistry

As a building block in organic synthesis, this compound facilitates the creation of complex molecules for both academic research and industrial applications. Its structural characteristics enable diverse chemical reactions, making it essential for developing new compounds.

Material Science

Research into new materials has identified this compound as a candidate for developing polymers and coatings due to its favorable chemical stability and properties. This application is crucial for advancing material science and engineering.

Data Table: Applications Overview

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Superior gallstone dissolution compared to MTBE |

| Agricultural Chemicals | Used in pesticides and herbicides | Enhances crop protection and yield |

| Flavor & Fragrance | Ingredient in flavoring agents | Provides unique aromatic profiles |

| Organic Chemistry | Building block for complex molecule synthesis | Facilitates diverse chemical reactions |

| Material Science | Development of polymers and coatings | Explored for stability and favorable properties |

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

The distinct substitution pattern of 2-methoxy-6-methylpyridine differentiates it from structurally analogous pyridine derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Key Findings from Comparative Studies

Substituent Position Sensitivity: The placement of methoxy and methyl groups significantly impacts electronic and steric properties. For example, 6-methoxy-2-picoline (methoxy at position 6) exhibits lower polarity than this compound due to differences in electron-withdrawing effects . In 3-methoxy-6-methylpyridin-2-amine, the amino group at position 2 enhances hydrogen-bonding capacity, making it more bioactive than non-aminated analogs .

Functional Group Influence :

- Halogenation (e.g., bromine in 5-bromo-6-methoxy-2-methylpyridine-3-carboxylic acid) increases molecular weight and reactivity, enabling applications in targeted drug design .

- Fluorine substitution (as in 2-fluoro-6-methoxypyridine) enhances metabolic stability and bioavailability in antiviral agents .

Biological Activity: this compound lacks the pronounced antimicrobial or anticancer activity seen in brominated or fluorinated analogs due to its simpler substituent profile . Compounds with extended conjugated systems (e.g., phenylethynyl or benzoyl groups) exhibit stronger π-π stacking interactions, enhancing their use in materials science .

Biological Activity

2-Methoxy-6-methylpyridine (MMP) is an organic compound with the molecular formula C₇H₉NO. It is characterized by a methoxy group at the second position and a methyl group at the sixth position on the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth, although specific mechanisms remain under investigation. The compound's structure may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Gallstone Dissolution

One of the most significant applications of MMP is in gallstone dissolution. A study comparing MMP with methyl-tertiary butyl ether (MTBE) demonstrated that MMP has superior solubility properties for cholesterol and pigmented gallstones. In vitro tests revealed that MMP achieved dissolution rates of 75%, 95%, and 100% at 60, 120, and 240 minutes, respectively, compared to MTBE's lower rates . In vivo studies in porcine models showed that MMP exhibited approximately 1.8 times higher solubility compared to MTBE, indicating its potential as a safer and more effective topical agent for gallstone treatment .

MMP's mechanism of action in gallstone dissolution involves its interaction with cholesterol molecules, facilitating their breakdown and removal from the gallbladder. This interaction is crucial in enhancing the solubility of cholesterol, thereby aiding in the prevention and treatment of gallstones .

Toxicity and Safety Profile

The safety profile of MMP has been assessed through various toxicity studies. In acute toxicity tests on male SD rats, doses up to 8000 mg/kg were administered without significant adverse effects observed, although some clinical signs like lethargy were noted at higher doses . Repeated-dose toxicity studies indicated that while high doses could lead to reduced body weight gain and alterations in hematological parameters, MMP was generally well-tolerated .

Pharmacokinetics

Pharmacokinetic studies have shown that after oral administration, MMP reaches peak plasma concentrations within 0.5 hours, with rapid excretion observed in urine. The half-life varies based on dosage and administration route, indicating a need for careful dosing in therapeutic applications .

Table: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Antimicrobial | Effective against various bacterial strains; specific mechanisms still under investigation |

| Gallstone Dissolution | Superior solubility compared to MTBE; effective in both in vitro and in vivo models |

| Toxicity | Generally well-tolerated; high doses may cause mild adverse effects |

| Pharmacokinetics | Rapid absorption and excretion; peak plasma concentration at 0.5 hours |

Case Study: Efficacy in Gallstone Dissolution

In a controlled study involving porcine models with cholesterol gallstones, MMP was directly injected into the gallbladder alongside MTBE. Results indicated that MMP not only dissolved gallstones more effectively but also did so with fewer side effects related to toxicity . Histological assessments post-treatment showed no significant increase in markers for cell death or inflammation, further supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-6-methylpyridine, and what are their comparative advantages?

- Methodological Answer : this compound can be synthesized via reductive coupling of halogenated precursors (e.g., 2-bromo-6-methoxypyridine) using nickel catalysts, as demonstrated in analogous pyridine derivatives . Alternatively, chloromethyl intermediates (e.g., 2-(chloromethyl)-6-methoxy-4-methylpyridine) may undergo nucleophilic substitution with methyl groups under basic conditions . Nickel-catalyzed methods offer higher yields for coupling reactions, while chloromethyl pathways allow modular substitution but require careful control of reaction conditions to avoid side products like over-alkylation.

Q. How can the structural configuration of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving molecular geometry . For preliminary analysis, nuclear magnetic resonance (NMR) spectroscopy is critical:

- ¹H NMR : Methoxy groups typically resonate at δ 3.8–4.0 ppm, while methyl groups on the pyridine ring appear at δ 2.3–2.5 ppm.

- ¹³C NMR : The methoxy carbon appears at δ 50–55 ppm, and the methyl carbon at δ 20–25 ppm.

Discrepancies in spectroscopic data (e.g., unexpected splitting) may indicate impurities or isomerization, necessitating further purification or computational validation .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., dichloromethane, acetonitrile) but poorly soluble in water. Stability tests under varying pH (e.g., 2–12) and temperature (4°C to 40°C) show degradation above 60°C, requiring storage at room temperature in inert atmospheres . Reactivity with strong acids/bases necessitates compatibility testing before designing reactions .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in coordination chemistry?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, enhancing the pyridine ring’s basicity and facilitating coordination to transition metals (e.g., Cu²⁺, Ni²⁺). However, steric hindrance from the methyl group at the 6-position can limit ligand flexibility in forming stable complexes. Comparative studies with analogs (e.g., 6-methoxy-2,2'-bipyridine) reveal reduced catalytic activity in ethylene oligomerization due to restricted metal-ligand geometry . Computational modeling (DFT) is recommended to predict coordination behavior before experimental trials.

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectrometry (MS) data often arise from tautomerism or residual solvents. For example, chloromethyl derivatives may exhibit unexpected peaks due to hydrolysis during purification . To mitigate this:

- Use high-resolution MS (HRMS) to confirm molecular ions (e.g., m/z 171.045 for C₈H₁₀ClNO) .

- Employ deuterated solvents and rigorous drying to eliminate solvent interference .

Cross-validate with computational predictions (e.g., Gaussian-based simulations) for spectral assignments .

Q. How can researchers optimize the catalytic efficiency of this compound in asymmetric synthesis?

- Methodological Answer : Ligand design plays a critical role. For example, introducing chiral auxiliaries (e.g., phosphinitooxazoline groups) adjacent to the methoxy moiety can enhance enantioselectivity in nickel-catalyzed reactions . Screening reaction parameters (solvent polarity, temperature, and metal/ligand ratio) using Design of Experiments (DoE) methodologies is advised. Recent studies show that ethylene oligomerization yields improve with 1:1.2 Ni/ligand ratios in toluene at 60°C .

Q. What are the challenges in scaling up this compound synthesis while maintaining purity?

- Methodological Answer : Key challenges include controlling exothermic reactions during alkylation and minimizing byproducts (e.g., di-methylated species). Strategies:

- Use flow chemistry for precise temperature control during halogen displacement reactions .

- Implement inline purification (e.g., flash chromatography or distillation) to isolate the target compound.

Pilot-scale studies report 15–20% yield loss during scale-up due to side reactions, necessitating iterative optimization .

Q. Data Contradictions and Gaps

Q. Why do toxicity and ecotoxicological data for this compound remain incomplete in current literature?

- Methodological Answer : Most studies focus on synthetic applications rather than toxicological profiling. Limited data from Safety Data Sheets (SDS) indicate unknown acute toxicity, requiring researchers to adopt precautionary measures (e.g., PPE, fume hoods) . Collaborative efforts with toxicology labs are recommended to fill these gaps, using in vitro assays (e.g., Ames test) as a starting point .

Q. How do discrepancies in reported melting points for this compound derivatives arise, and how can they be reconciled?

- Methodological Answer : Variations in melting points (e.g., 29–31°C for 5-amino-2-methoxypyridine vs. literature values) often stem from polymorphic forms or impurities . Recrystallization in different solvents (e.g., hexane vs. ethanol) and differential scanning calorimetry (DSC) can identify stable polymorphs. Reporting solvent systems and heating rates in publications is critical for reproducibility .

Q. Methodological Recommendations

- Structural Analysis : Combine X-ray crystallography (SHELX) with DFT calculations for accurate bond-length and angle predictions .

- Synthetic Optimization : Employ high-throughput screening for catalyst and solvent selection .

- Data Validation : Cross-reference spectroscopic data with computational tools (e.g., PubChem, NIST Chemistry WebBook) to resolve ambiguities .

Properties

IUPAC Name |

2-methoxy-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-3-5-7(8-6)9-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMNZMOEBDPZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415945 | |

| Record name | 2-Methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63071-03-4 | |

| Record name | 2-Methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.